molecular formula C11H21N B2970980 (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287344-20-9

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine

Cat. No. B2970980
CAS RN: 2287344-20-9
M. Wt: 167.296
InChI Key: GHMVCCAVKIEGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as SR-13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. SR-13 is a bicyclic amine that exhibits unique properties, including high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. In

Mechanism of Action

The mechanism of action of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In inflammation, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine inhibits the NF-κB pathway, which is a key regulator of pro-inflammatory cytokines. In neurodegenerative disorders, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. In cancer cells, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine induces apoptosis and cell cycle arrest, which leads to inhibition of cell growth and proliferation. In inflammation, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In neurodegenerative disorders, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine reduces oxidative stress and inflammation, which leads to neuroprotection.

Advantages and Limitations for Lab Experiments

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has several advantages for lab experiments, including its high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine. One direction is to further elucidate the mechanism of action of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine, particularly in cancer cells and neurodegenerative disorders. Another direction is to explore the potential of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel formulations of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine that improve its solubility and bioavailability could enhance its therapeutic potential.

Synthesis Methods

The synthesis of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine involves a multi-step process that begins with the reaction of 3-pentanone with cyclopropane carboxylic acid to form a bicyclo[1.1.1]pentane intermediate. The intermediate is then reacted with methylamine to form the final product, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine. The synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying factor in many diseases, and (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-3-9(4-2)11-5-10(6-11,7-11)8-12/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMVCCAVKIEGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine

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